![molecular formula C17H26N4O4 B5669189 2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one involves complex organic reactions, including the formation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones through various chemical processes. For instance, Caroon et al. (1981) discuss the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, indicating the complexity and versatility of spiro compounds synthesis (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family, including 2,8-diazaspiro[4.5]decan-3-ones, is characterized by the presence of a spiro configuration integrating a diazaspiro[4.5]decane core. Chiaroni et al. (2000) explored the molecular structures of similar compounds, highlighting the structural diversity and potential for chemical modifications (Chiaroni et al., 2000).
Chemical Reactions and Properties
Spiro compounds, such as 2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one, undergo a variety of chemical reactions, showcasing their reactivity and functional versatility. For example, Ishihara et al. (1992) discuss the synthesis and muscarinic receptor binding affinity of related compounds, indicating their potential in medicinal chemistry (Ishihara et al., 1992).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-13-14(19-25-18-13)10-15(22)20-7-4-17(5-8-20)11-16(23)21(12-17)6-3-9-24-2/h3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQUUNKGTHDVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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